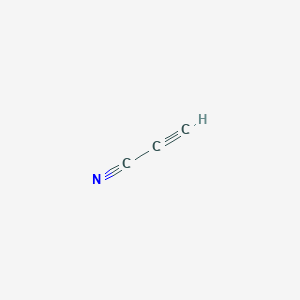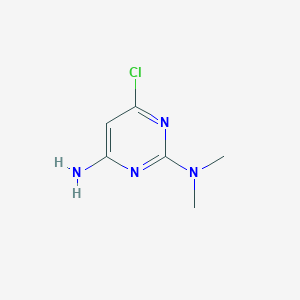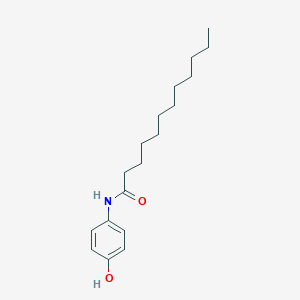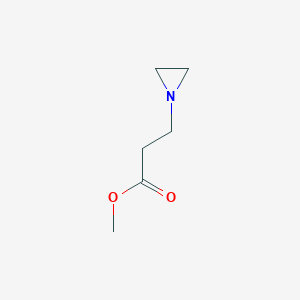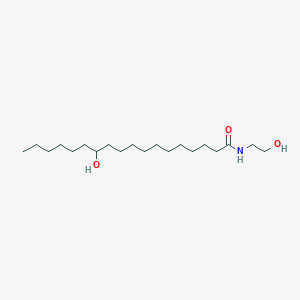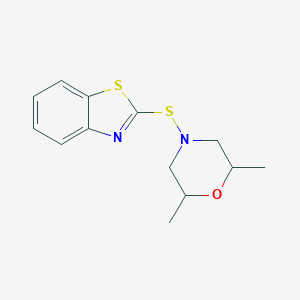
Benzoic acid, 2-(ethylamino)-5-sulfo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(ethylamino)-5-sulfo- is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 249.27 g/mol. This compound is commonly known as EABS and is used in various biochemical and physiological experiments.
作用機序
The mechanism of action of EABS is not fully understood. However, it is known that EABS can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can result in changes in the conformation and function of the biological molecules.
Biochemical and Physiological Effects:
EABS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, which can affect their structure and function. In addition, EABS has been shown to have antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using EABS in lab experiments is its ability to act as a pH indicator and a fluorescent probe. This allows researchers to monitor changes in pH and fluorescence in real-time. However, one of the limitations of using EABS is its potential toxicity. It is important to use EABS in appropriate concentrations and to take necessary safety precautions when handling this compound.
将来の方向性
There are several future directions for research on EABS. One area of research is the development of new synthetic methods for EABS that are more efficient and cost-effective. Another area of research is the study of the interaction of EABS with biological molecules, such as proteins and nucleic acids, at the molecular level. This research can provide insight into the mechanism of action of EABS and its potential applications in drug discovery and development. Additionally, research on the potential toxicity of EABS and its effects on human health is needed.
合成法
The synthesis of EABS is a multi-step process that involves several chemical reactions. The most common method for synthesizing EABS is by reacting 2-ethylaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of benzoic acid to the reaction mixture, which results in the formation of EABS.
科学的研究の応用
EABS has several scientific research applications, including its use as a pH indicator and a fluorescent probe. It is also used in the synthesis of various organic compounds, including dyes and pharmaceuticals. In addition, EABS is used in the study of enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.
特性
CAS番号 |
119-22-2 |
|---|---|
分子式 |
C9H11NO5S |
分子量 |
245.25 g/mol |
IUPAC名 |
2-(ethylamino)-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15) |
InChIキー |
WXUAZZARGUDIHU-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
正規SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
その他のCAS番号 |
119-22-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
